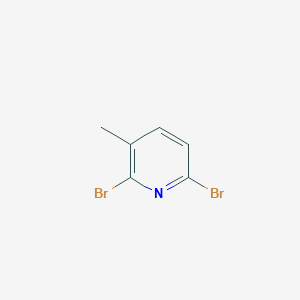

2,6-Dibromo-3-metilpiridina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dibromo-3-methylpyridine is a brominated pyridine derivative that serves as an important building block in organic synthesis. It is related to various pyridine compounds that have been extensively studied for their potential applications in pharmaceuticals, supramolecular chemistry, and as ligands in coordination complexes.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be achieved through various routes. For instance, an inexpensive route to 2,6-dibromo-4-(hexoxymethyl)pyridine from citrazinic acid has been reported, with an overall yield of 44% . This compound can be further converted to a bipyridine derivative via oxidative coupling . Another synthesis approach involves the preparation of 2,6-bis(3-methyl-1H-pyrazol-1-yl)-4-aminopyridine from 2,6-dibromopyridine through a series of reactions including oxidation, nitration, reduction, and nucleophilic substitution .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using X-ray diffraction techniques. For example, the structure of an adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol has been determined, revealing a short N⋯H⋯O hydrogen bridge indicating strong intermolecular interactions . Similarly, the crystal structure of a cadmium complex with a bipyridyl ligand has been determined, showing a distorted trigonal-bipyramidal arrangement .

Chemical Reactions Analysis

Brominated pyridines participate in various chemical reactions. For instance, 1-methyl-3,5,6-tribromopyridone-2 is formed by bromination of 1-methyl-6-bromopyridone-2, which can be further converted into 2,3,5,6-tetrabromopyridine . The reactivity of these compounds is influenced by the presence and position of bromine atoms, which can activate the pyridine ring towards further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines are influenced by their molecular structure and substituents. Spectroscopic studies, such as UV, IR, and NMR, provide insights into the tautomerism and hydrogen bonding in compounds like 2,6-dihydroxypyridine and its derivatives . The strong hydrogen bonding observed in the solid state of these compounds affects their spectroscopic behavior and can lead to the formation of very short unsymmetrical hydrogen bonds .

Aplicaciones Científicas De Investigación

Síntesis de Sintones Heterocíclicos Bromados

2,6-Dibromo-3-metilpiridina: se utiliza en la síntesis de sintones heterocíclicos bromados, que son intermediarios cruciales en la producción de varios compuestos heterocíclicos. Estos sintones sirven como bloques de construcción para crear moléculas farmacológicamente activas, cristales líquidos y polímeros .

Precursor para Compuestos Farmacológicamente Activos

Debido a sus características estructurales, This compound actúa como precursor en la síntesis de compuestos farmacológicamente activos. Su anillo de piridina bromado es un fragmento clave en muchos medicamentos y agentes terapéuticos .

Ligandos para el Reconocimiento Molecular

Este compuesto también es valioso como ligando para los procesos de reconocimiento molecular. Puede unirse selectivamente a ciertos sustratos o receptores, lo cual es esencial en los ensayos biológicos y el desarrollo de sensores .

Química de Materiales Avanzados

En la ciencia de los materiales, This compound se utiliza para el desarrollo de materiales avanzados, incluida la síntesis de nuevos tipos de cristales líquidos y polímeros conductores .

Reacciones de Síntesis Orgánica

El compuesto está involucrado en varias reacciones de síntesis orgánica, como las bromaciones radicalarias libres, alílicas o bencílicas. También se utiliza para reacciones de sustitución electrófila en anillos aromáticos, que son fundamentales en la química orgánica .

Aplicaciones de la Química Industrial

En la química industrial, This compound se utiliza para la síntesis de colorantes, pigmentos y otros productos químicos industriales que requieren una estructura de piridina bromada como grupo funcional .

Mecanismo De Acción

Target of Action

Related compounds such as pyridinylimidazole-type inhibitors have been reported to target the p38α mitogen-activated protein (map) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

It’s worth noting that related compounds, such as pyridinylimidazole-type inhibitors, interact with their targets (like p38α map kinase) by competitively inhibiting the binding of adenosine triphosphate (atp) .

Biochemical Pathways

Related compounds have been shown to inhibit the p38α map kinase, which plays a crucial role in the release of pro-inflammatory cytokines like tumor necrosis factor-α (tnf-α) and interleukin-1β .

Result of Action

Related compounds that inhibit p38α map kinase have been shown to modulate a plethora of cellular processes, including the release of pro-inflammatory cytokines .

Safety and Hazards

The compound is classified as having acute toxicity, both oral and dermal, and it causes skin corrosion and serious eye damage . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment should be worn, and adequate ventilation should be ensured .

Direcciones Futuras

“2,6-Dibromo-3-methylpyridine” is an important bromopyridine derivative that can be widely used in metal complexes, fluorescent materials, medical science nuclear imaging materials, and the skeleton structure of cage compounds . The synthesis of relevant “2,6-Dibromo-3-methylpyridine” has a large quantity of research report .

Propiedades

IUPAC Name |

2,6-dibromo-3-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDRDACEFROUKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646445 |

Source

|

| Record name | 2,6-Dibromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887571-15-5 |

Source

|

| Record name | 2,6-Dibromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride](/img/structure/B1326316.png)

![3-[(4-Bromo-2-methylphenoxy)methyl]piperidine](/img/structure/B1326345.png)